3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid
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Overview
Description
3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID is a complex organic compound characterized by the presence of bromine and nitro functional groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common approach is the bromination of phenylpropanoic acid followed by nitration. The brominated intermediate is then subjected to formylation and subsequent amidation to yield the final product. Reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to a variety of functionalized aromatic compounds.
Scientific Research Applications
3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID involves its interaction with molecular targets such as enzymes or receptors The presence of bromine and nitro groups allows the compound to participate in various biochemical reactions, potentially inhibiting or activating specific pathways
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)propionic acid
- 3-(4-Bromophenyl)propionic acid
- 3-Bromopropionic acid
Uniqueness
Compared to similar compounds, 3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C16H13BrN2O5 |
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Molecular Weight |
393.19 g/mol |
IUPAC Name |
3-[(3-bromobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C16H13BrN2O5/c17-12-5-1-4-11(7-12)16(22)18-14(9-15(20)21)10-3-2-6-13(8-10)19(23)24/h1-8,14H,9H2,(H,18,22)(H,20,21) |
InChI Key |
OXJWTIJAWAGOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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